Tetraethylene glycol, also known as peg-4 or glycofurol, belongs to the class of organic compounds known as polyethylene glycols. These are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). Tetraethylene glycol exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). Tetraethylene glycol has been primarily detected in feces. Tetraethylene glycol can be converted into 2, 2-dimethyl-3, 6, 9, 12, 15-pentaoxa-2-silahexadecane and tetraethylene glycol monooctyl ether. Tetraethylene glycol is a potentially toxic compound.
Tetraethylene glycol is a poly(ethylene glycol).
Tetraethylene glycol
CAS No.: 125481-05-2
Cat. No.: VC21230426
Molecular Formula: C8H18O5
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125481-05-2 |
---|---|
Molecular Formula | C8H18O5 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 |
Standard InChI Key | UWHCKJMYHZGTIT-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCO)O |
Canonical SMILES | C(COCCOCCOCCO)O |
Boiling Point | 621 °F at 760 mm Hg (USCG, 1999) 328.0 °C 327.3 °C |
Colorform | Liquid Colorless liquid Colorless to straw-colored liquid |
Flash Point | 360 °F (USCG, 1999) 360 °F (182 °C) (Open cup) |
Melting Point | 24.8 °F (USCG, 1999) -6.2 °C -9.4 °C |
Introduction
Chemical Identity and Structure
Tetraethylene glycol is an oligomer of polyethylene glycol with the chemical formula C8H18O5 and a molecular weight of 194.2255 g/mol . It is also known by several alternative names including 3,6,9-trioxaundecane-1,11-diol, 2,2'-(oxybis(ethyleneoxy))diethanol, and 2-(2-[2-(2-hydroxyethoxy)ethoxy]ethoxy)ethanol . This compound belongs to the polyethylene glycol family, specifically representing a four-unit chain structure, though commercial PEG-4 products may contain polymers ranging from two to eight ethylene oxide units .
Tetraethylene glycol is structurally characterized as a diol, featuring hydroxyl groups at both ends of the molecule with four ethylene oxide units connected through ether linkages. This structure gives the compound its unique solubility properties and reactivity profile that make it valuable for various industrial applications.
Physical and Chemical Properties
Tetraethylene glycol exists as a transparent, colorless, and odorless liquid at room temperature . It is highly hygroscopic (moisture-absorbing) and exhibits excellent solubility in water as well as in ethyl alcohol . The compound possesses low volatility, low viscosity, and a high boiling point compared to lower molecular weight ethylene glycols, making it particularly useful in high-temperature applications .
Thermochemical Properties
The thermochemical properties of tetraethylene glycol have been extensively studied and documented. According to data compiled by the National Institute of Standards and Technology (NIST), the enthalpy of formation (ΔfH°) for liquid tetraethylene glycol is -981.7 ± 4.6 kJ/mol . This value was determined through calorimetric combustion methods initially reported by Moureu and Dode in 1937 and later reanalyzed by Cox and Pilcher in 1970.
The enthalpy of combustion (ΔcH°) for liquid tetraethylene glycol has been measured at -4738.8 ± 4.6 kJ/mol . This substantial negative value indicates that the combustion of tetraethylene glycol is highly exothermic, releasing significant energy. These thermochemical parameters are critical for understanding the compound's stability and energy relationships in various chemical processes.
Synthesis Methods
Conventional Synthesis
Tetraethylene glycol is typically synthesized through the polymerization of ethylene oxide under controlled conditions to achieve the desired chain length. Commercial production often results in a mixture of oligomers with varying chain lengths that must be purified to obtain the specific tetraethylene glycol compound.
Functionalization and Derivatives
Recent research has explored methods for functionalizing tetraethylene glycol to create specialized derivatives with enhanced properties. One significant approach involves the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol to produce mono- and dithiols . This enzyme-catalyzed reaction proceeds in a stepwise manner, with the formation of tetraethylene glycol monothiol occurring relatively quickly (approximately 15 minutes), while complete conversion to dithiol requires significantly longer reaction times (approximately 8 hours) .
The progress of these functionalization reactions can be monitored using 1H-NMR spectroscopy, which reveals characteristic shifts in proton signals as the reaction proceeds. For instance, the formation of an ester bond during the reaction is evidenced by the appearance of a new signal at δ = 4.23 ppm, corresponding to the methylene protons adjacent to the carbonyl group in the product .
Applications in Industry and Research
Tetraethylene glycol has found numerous applications across various industries due to its unique combination of properties, particularly its high boiling point, stability, and solubility characteristics.
Industrial Solvent Applications
As an industrial solvent, tetraethylene glycol offers advantages over lower ethylene glycols due to its higher boiling point and lower volatility . This makes it particularly valuable in processes that require thermal stability and minimal solvent evaporation. It serves as a process solvent in hydrocarbon purification processes, where its selective solubility properties are beneficial .
Polymer and Materials Science
In polymer science, tetraethylene glycol finds extensive use as a component in polyester resins and as an effective plasticizer . Its incorporation can modify the mechanical and thermal properties of polymeric materials. Additionally, it serves as a coupling agent in the production of textile lubricants and specialized formulations .
Advanced Energy Applications
Recent research has expanded the application of tetraethylene glycol into advanced energy technologies. The compound has been utilized in lithium-ion battery technology, where its properties contribute to improved battery performance . Moreover, tetraethylene glycol has been employed in combination with trifluoroethanol as a working pair for organic absorption heat pumps, offering potential energy efficiency benefits .
Synthetic Chemistry
In synthetic chemistry, tetraethylene glycol serves as a valuable monomer for the stepwise synthesis of higher molecular weight polyethylene glycols . The compound can be modified with protecting groups such as dimethoxytrityl (DMTr) at one end and a tosyl group at the other to enable controlled polymerization reactions . This approach allows for the synthesis of precisely defined polyethylene glycol chains with specific molecular weights and narrow polydispersity.
Chemical Reactivity
Tetraethylene glycol exhibits chemical reactivity characteristic of both ethers and alcohols due to its structure containing both functional groups. While the ether linkages are relatively inert under most conditions, the terminal hydroxyl groups participate in typical alcohol reactions.
Reactions with Other Compounds
The hydroxyl groups of tetraethylene glycol can undergo esterification reactions with carboxylic acids and their derivatives to form esters . These reactions are often utilized in the synthesis of tetraethylene glycol-based derivatives with tailored properties for specific applications.
When combined with strong reducing agents, alkali metals, or nitrides, tetraethylene glycol may generate flammable and/or toxic gases, highlighting the importance of proper handling and safety precautions . The compound can also be oxidized by various oxidizing agents, converting the terminal alcohol groups to aldehydes and potentially further to carboxylic acids .
Solid Phase Chemistry
Tetraethylene glycol derivatives have been employed in solid-phase stepwise synthesis approaches to create precisely defined polyethylene glycol chains. In one notable example, a tetraethylene glycol derivative containing a tosyl group at one end and a dimethoxytrityl group at the other was used as a monomer for stepwise addition on a polystyrene solid support . This synthetic cycle involves deprotonation, Williamson ether formation (coupling), and detritylation steps to build up the polymer chain in a controlled manner.
Analytical Methods for Characterization
Several analytical techniques are employed for the characterization and quality assessment of tetraethylene glycol and its derivatives.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides valuable structural information about tetraethylene glycol and its derivatives . The characteristic chemical shifts of protons in different chemical environments allow for the identification and verification of reaction products.
For example, in the 1H-NMR spectrum of tetraethylene glycol, the methylene protons adjacent to the hydroxyl groups typically appear around δ = 3.57 ppm, while the internal methylene protons show signals around δ = 3.63 ppm . Modifications to the molecule, such as esterification, result in characteristic shifts in these signals that can be used to monitor reaction progress and confirm product structures.
Mass Spectrometry
Mass spectrometry techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF), are valuable for determining the molecular weight and purity of tetraethylene glycol samples. These methods are particularly useful for analyzing derivatives and reaction products, as they can provide information about the distribution of oligomers in a sample .
Research Developments and Future Perspectives
Recent research has expanded the potential applications of tetraethylene glycol through the development of novel derivatives and functionalization strategies. The creation of mono- and dithiol derivatives through enzyme-catalyzed transesterification represents one promising avenue for expanding the utility of this compound .
Solid-phase synthesis approaches using tetraethylene glycol monomers have demonstrated the feasibility of creating precisely defined polyethylene glycol chains with specific molecular weights and near-monodispersity . This ability to synthesize well-defined PEG structures opens up new possibilities for applications in drug delivery, bioconjugation, and materials science where precise control over polymer properties is essential.
Further research may focus on developing additional functionalized derivatives of tetraethylene glycol with tailored properties for specific applications in areas such as advanced energy storage, biomedical materials, and specialized industrial processes.
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